methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
Overview
Description
Methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate is a compound with a unique and complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate generally involves the following steps:
Formation of the Thiadiazole Ring:
Reacting 1-ethylpropylhydrazine with carbon disulfide and an oxidizing agent under acidic conditions.
Amino Functionalization:
Introducing the amino group by treating the thiadiazole with an appropriate amine.
Esterification:
Condensing the intermediate with methyl 3-amino-5-nitrobenzoate in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) under inert atmosphere.
Industrial Production Methods: Industrial-scale production may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and purification systems ensures the large-scale synthesis of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group may undergo reduction to form corresponding amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative.
Common Reagents and Conditions:
Oxidation: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products:
Reduction: Amino derivatives.
Substitution: Corresponding substituted esters or amides.
Hydrolysis: 5-nitrobenzoic acid and related intermediates.
Scientific Research Applications
Chemistry: Utilized in the synthesis of complex organic molecules due to its functional groups. Biology: Potential bioactive compound, useful in probing biological pathways. Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects. Industry: Used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The compound’s biological activity is often related to its ability to interact with molecular targets such as enzymes or receptors. Its nitro and ester groups allow it to participate in redox and hydrolytic processes, affecting cellular pathways and leading to specific biological outcomes. The thiadiazole ring structure may facilitate binding to protein targets, altering their function and modulating biological activity.
Comparison with Similar Compounds
Methyl 3-({[5-(1-methylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate.
Methyl 3-({[5-(1-ethylbutyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate.
Uniqueness:
The specific combination of the ethylpropyl group and the ester functionalization distinguishes it from other similar thiadiazole compounds, impacting its physicochemical properties and reactivity.
Unique structural features confer distinct biological activities compared to its analogs.
Properties
IUPAC Name |
methyl 3-nitro-5-[(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-4-9(5-2)14-18-19-16(26-14)17-13(21)10-6-11(15(22)25-3)8-12(7-10)20(23)24/h6-9H,4-5H2,1-3H3,(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGVKRUKRLRNQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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